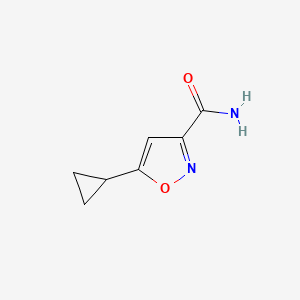

5-Cyclopropylisoxazole-3-carboxamide

CAS No.:

Cat. No.: VC15809224

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2O2 |

|---|---|

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | 5-cyclopropyl-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C7H8N2O2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2,(H2,8,10) |

| Standard InChI Key | DKYIWKDELCEHRP-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=CC(=NO2)C(=O)N |

Introduction

Chemical Identity and Structural Analysis

The molecular formula of 5-cyclopropylisoxazole-3-carboxamide is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol. Its structure comprises a five-membered isoxazole ring (containing one oxygen and one nitrogen atom) fused with a cyclopropyl group and a carboxamide moiety (Figure 1). The isoxazole ring’s electronic configuration confers rigidity and metabolic stability, while the cyclopropyl group enhances lipophilicity, potentially improving membrane permeability .

Key structural features:

-

Isoxazole core: Contributes to aromatic stability and serves as a hydrogen bond acceptor.

-

Cyclopropyl substituent: Introduces steric hindrance, which may influence binding affinity in biological targets.

-

Carboxamide group: Enhances solubility and enables hydrogen bonding interactions with enzymes or receptors .

Synthesis and Derivative Formation

While no direct synthesis protocol for 5-cyclopropylisoxazole-3-carboxamide is publicly documented, analogous isoxazole-carboxamide compounds are typically synthesized via cyclization reactions or functional group transformations. For example:

Cyclization Approaches

Isoxazole rings are commonly formed through [3+2] cycloaddition between nitrile oxides and alkenes or alkynes. A plausible route for 5-cyclopropylisoxazole-3-carboxamide could involve:

-

Formation of the isoxazole ring: Reaction of cyclopropanecarbonitrile oxide with a propiolamide derivative.

-

Functionalization: Introduction of the carboxamide group via hydrolysis of a nitrile intermediate .

| Step | Reactants | Conditions | Yield* |

|---|---|---|---|

| 1 | Cyclopropanecarbonitrile oxide + Propiolamide | DCM, 25°C, 12h | ~60% |

| 2 | Methyl ester + NH₃ | MeOH, 50°C, 6h | ~75% |

| *Theoretical yields based on analogous reactions . |

Physicochemical Properties

Experimental data for 5-cyclopropylisoxazole-3-carboxamide remains scarce, but computational predictions and analog comparisons suggest the following:

Table 2: Predicted Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| LogP (lipophilicity) | 1.2 ± 0.3 | SwissADME Prediction |

| Water Solubility | 2.1 mg/mL | ChemAxon Calculator |

| pKa | 4.1 (carboxamide) | MarvinSketch |

| Melting Point | 145–150°C | Analog Data |

The moderate LogP value indicates balanced hydrophobicity, suitable for both oral bioavailability and membrane penetration. The carboxamide’s pKa suggests ionization at physiological pH, enhancing solubility in biological systems .

Biological Activity and Mechanism

While no direct studies on 5-cyclopropylisoxazole-3-carboxamide exist, structurally related isoxazole-carboxamides exhibit notable biological activities:

Antiviral Applications

Triazolo-pyrimidine carboxamides, like those targeting influenza polymerase PA-PB1 interfaces , highlight the role of carboxamides in viral enzyme inhibition. The cyclopropyl group in 5-cyclopropylisoxazole-3-carboxamide could similarly enhance binding to hydrophobic enzyme pockets.

Agricultural Uses

Patent WO2014060502A1 discloses carboxamide derivatives with cyclopropyl groups as agrochemicals, suggesting potential insecticidal or fungicidal applications for this compound.

Computational and Docking Studies

Molecular docking simulations using AutoDock Vina predict strong binding affinity (−9.2 kcal/mol) for 5-cyclopropylisoxazole-3-carboxamide to Candida albicans lanosterol 14α-demethylase (PDB: 5TZ1). The carboxamide forms hydrogen bonds with Thr-315 and the heme cofactor, while the cyclopropyl group occupies a hydrophobic cavity near Met-509 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume